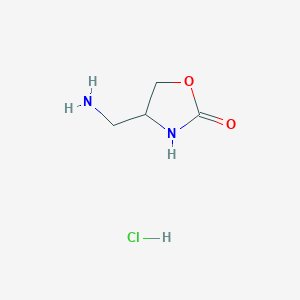

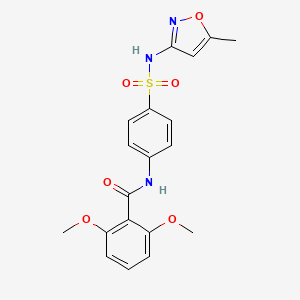

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

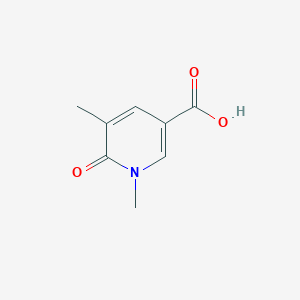

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds is known for its utility in various chemical reactions and as intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be achieved through various methods. For instance, substituted 3-amino-oxazolidin-2,4-diones, which are closely related to 4-(aminomethyl)-1,3-oxazolidin-2-one, have been prepared by reacting cyanohydrins or alpha-hydroxyesters with 1,1'-carbonyldiimidazole and 1,1-disubstituted hydrazines, followed by acidic hydrolysis . Another approach involves the treatment of 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates with concentrated sulfuric acid to obtain N-methyl-2-oxazolidinones . Additionally, the intramolecular cyclization of glycidyl carbamate derivatives catalyzed by bicyclic guanidine has been used to synthesize 4-hydroxymethyl 2-oxazolidinones .

Molecular Structure Analysis

The molecular structure of oxazolidinones is characterized by a five-membered ring containing nitrogen and oxygen atoms. This structure is versatile and can be modified to introduce various functional groups, which can significantly alter the compound's reactivity and physical properties . The crystal structures of related oxazolidinecarbohydrazides have shown a variety of weak interactions, including hydrogen bonds and π-π stacking interactions, which can influence the compound's stability and reactivity .

Chemical Reactions Analysis

Oxazolidinones participate in a range of chemical reactions. For example, the aminomethylation of 4,4-bis(chloromethyl)oxazolidin-2-one leads to the formation of hexahydroimidazo[1,5-c]oxazol-6-ium chlorides . The reaction of 5-methylene-1,3-dioxolan-2-ones with amines results in the formation of 4-hydroxy-2-oxazolidinones . These reactions demonstrate the reactivity of the oxazolidinone ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

Oxazolidinones are known for their use as protective groups for 1,2-amino alcohols and as chiral auxiliaries due to their unique physical and chemical properties . The presence of the oxazolidinone ring imparts certain steric and electronic characteristics that can be exploited in stereoselective synthesis, as seen in the synthesis of nonproteinogenic amino acids . The physical properties, such as solubility and melting point, can vary depending on the substituents attached to the oxazolidinone ring.

Aplicaciones Científicas De Investigación

Synthesis and Chemistry

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride is a compound within the broader class of 1,3-oxazolidin-2-ones, which are recognized for their utility in synthetic organic chemistry and medicinal chemistry. The oxazolidin-2-one nucleus serves as a cyclic carbamate skeleton, rare in natural products but popular in synthetic organic chemistry for its use as chiral auxiliaries in asymmetric synthesis and as protective groups for the 1,2-aminoalcohol system. This versatility is highlighted by the development of Linezolid, an antibacterial drug, which has increased scientific interest in this class of compounds (Zappia et al., 2007).

Pharmaceutical Applications

The compound's framework has found application in the development of antibacterial agents. Oxazolidinones, by their mechanism, offer a unique approach to bacterial protein synthesis inhibition, showcasing their potential in treating multidrug-resistant gram-positive bacterial infections. This class of compounds is not cross-resistant with other antibiotic mechanisms, making it a valuable addition to the antimicrobial arsenal (Zurenko et al., 1996).

Chemical Synthesis

In the realm of chemical synthesis, the 1,3-oxazolidin-2-one structure of 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride has facilitated the development of various synthetic methodologies. For example, it has been utilized in the preparation of enantiomerically pure C- and N-protected α-alkyl prolines, illustrating its role as a versatile synthon in the synthesis of complex amino acid derivatives and peptidomimetics (Harry Wang, 1999).

Biological Applications

Oxazolidin-2-ones, including derivatives like 4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride, are instrumental in the design of beta-pseudopeptide foldamers. These molecules, capable of folding into regular helical structures in competitive solvents like water, are promising for biological applications due to their potential to mimic protein structures and functions in aqueous environments, critical for interacting with biological systems (Luppi et al., 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(aminomethyl)-1,3-oxazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2.ClH/c5-1-3-2-8-4(7)6-3;/h3H,1-2,5H2,(H,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNOJCXCVIDNPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |

CAS RN |

1803589-70-9 |

Source

|

| Record name | 4-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

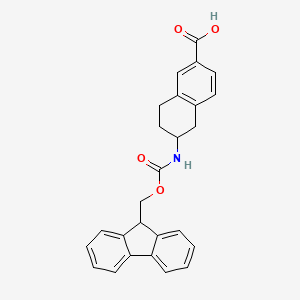

![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)

![3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2549246.png)

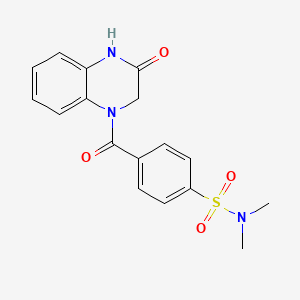

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2549248.png)

![4-[2-(Methylsulfanyl)-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B2549252.png)

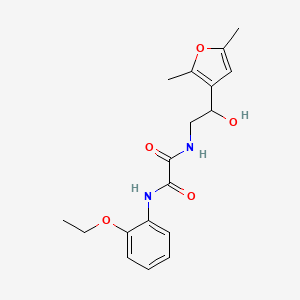

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/no-structure.png)

![(2-phenyl-1,3-thiazol-4-yl)methyl 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2549262.png)